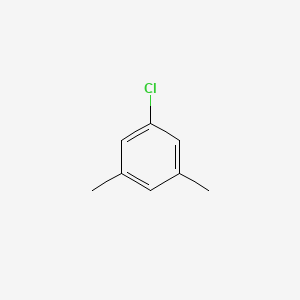
5-Chloro-m-xylene
Cat. No. B1584063
Key on ui cas rn:
556-97-8
M. Wt: 140.61 g/mol
InChI Key: FKKLHLZFSZGXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04585866
Procedure details


A solution of 3,5-dimethylaniline (36.3 g; 0.3 mole) in glacial acetic acid (200 ml) is treated with methanesulfonic acid (60 g) and the stirred mixture cooled to 0°-5° C. in an ice-salt bath. An ice cold solution of sodium nitrate (21 g in 80 ml H2O) is slowly added over a half hour period and this diazonium solution then added quickly to an ice cold solution of cuprous chloride [from copper sulphate 5 H2O (125 g), sodium chloride (32.5 g) and sodium sulphate (71 g)] in concentrated hydrochloric acid (160 ml). The mixture becomes very thick and is allowed to warm to room temperature. The stirring is continued overnight and the solution heated to 60° C. for 1/2 hour. Concentrated ammonia is added with cooling until the solution is alkaline and the oil extracted with ether. Distillation of the dried ether extract gives 5-chloro-m-xylene, b.p. 70°-73°/12 mm (25.6 g).



[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
cuprous chloride
Quantity
125 g
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([CH3:9])[CH:8]=1)N.CS(O)(=O)=O.[N+]([O-])([O-])=O.[Na+].N.[ClH:21]>C(O)(=O)C>[Cl:21][C:4]1[CH:6]=[C:7]([CH3:9])[CH:8]=[C:2]([CH3:1])[CH:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
36.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(N)C=C(C1)C
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Step Three
[Compound]
|
Name
|
diazonium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
cuprous chloride
|
|
Quantity
|
125 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the stirred mixture cooled to 0°-5° C. in an ice-salt bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution heated to 60° C. for 1/2 hour
|
|
Duration
|
0.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling until the solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the oil extracted with ether
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation of the dried ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

